![molecular formula C21H17N3O3S2 B2840683 4-acetyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 896679-72-4](/img/structure/B2840683.png)
4-acetyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
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Overview
Description
4-Acetyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound featuring a thiazolo[5,4-b]pyridine core structure
Mechanism of Action
Target of Action
The primary target of this compound is Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .
Mode of Action
The compound interacts with its target, PI3K, by inhibiting its activity . The sulfonamide functionality of the compound is key to this inhibitory activity . The electron-deficient aryl group results in a more acidic sulfonamide NH proton, which can make a stronger charged interaction with Lys802 in PI3Kα .
Biochemical Pathways
The inhibition of PI3K affects the PI3K/AKT/mTOR pathway, a critical cell signaling pathway that is often overactive in many types of cancer cells . By inhibiting PI3K, this compound can potentially suppress the growth and proliferation of cancer cells .
Pharmacokinetics
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .
Result of Action
The molecular effect of this compound’s action is the inhibition of PI3K, leading to the suppression of the PI3K/AKT/mTOR pathway . This can result in decreased cell growth and proliferation, particularly in cancer cells where this pathway is often overactive . The cellular effects can include reduced tumor growth and potentially, cell death .
Biochemical Analysis
Biochemical Properties
This compound has been reported to show potent inhibitory activity against phosphoinositide 3-kinase (PI3K), a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking . The compound interacts with PI3K, leading to changes in the biochemical reactions within the cell .
Cellular Effects
The compound’s interaction with PI3K influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It potently inhibits PI3Kα, PI3Kγ, and PI3Kδ with nanomolar IC50 values, which is approximately 10-fold higher than that of PI3Kβ .
Molecular Mechanism
The molecular mechanism of action of 4-acetyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide involves binding interactions with PI3K, leading to its inhibition . This inhibition can lead to changes in gene expression and other downstream effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-acetyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting with the construction of the thiazolo[5,4-b]pyridine core. This can be achieved through the cyclization of appropriate precursors such as 2-aminothiazoles and pyridine derivatives under acidic or basic conditions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that 4-acetyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide exhibits significant anticancer properties. The thiazolo[5,4-b]pyridine structure is associated with various anticancer mechanisms:
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cell lines, leading to decreased tumor growth .
- Apoptosis Induction : Studies suggest that it can trigger apoptosis through mitochondrial pathways, enhancing the efficacy of existing chemotherapeutics .
Neurological Disorders
The compound's ability to modulate neurotransmitter systems suggests potential applications in treating neurological disorders:
- Anticonvulsant Properties : Preliminary studies indicate that derivatives of thiazole compounds can exhibit anticonvulsant effects, making them candidates for further investigation in epilepsy treatment .
Antimicrobial Activity
Thiazole derivatives have shown promise as antimicrobial agents:
- Bacterial Inhibition : Some studies report that compounds with similar structures possess antibacterial properties against various pathogens . This opens avenues for developing new antibiotics.
Case Studies
Study | Findings | Implications |
---|---|---|
Evren et al. (2019) | Developed novel thiazole-integrated compounds with strong selectivity against cancer cell lines. | Highlights the potential of thiazole derivatives in targeted cancer therapies. |
PMC9268695 | Investigated the interaction of thiazole compounds with G protein-coupled receptors (GPCRs), suggesting allosteric modulation. | Indicates potential applications in drug design targeting GPCRs for various diseases. |
PMC9817970 | Identified thiazolo[5,4-b]pyridine derivatives as effective inhibitors of c-KIT signaling pathways involved in certain cancers. | Suggests new therapeutic strategies for treating c-KIT positive tumors. |
Comparison with Similar Compounds
Thiazolo[4,5-b]pyridine derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.
Benzenesulfonamide derivatives: These compounds have a similar sulfonamide group but differ in their aromatic and heterocyclic components.
Uniqueness: 4-Acetyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is unique due to its specific combination of acetyl, sulfonamide, and thiazolo[5,4-b]pyridine moieties, which contribute to its distinct chemical and biological properties.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
Biological Activity
The compound 4-acetyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C21H17N3O3S2, and it has a molecular weight of 423.5 g/mol . The structure incorporates a thiazolo[5,4-b]pyridine moiety, which is known for its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C21H17N3O3S2 |
Molecular Weight | 423.5 g/mol |
CAS Number | 896679-72-4 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Studies suggest that the thiazolo[5,4-b]pyridine component may inhibit specific pathways involved in cancer progression and inflammation.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of the PI3K pathway, which is crucial for cell growth and survival. In vitro assays have demonstrated significant inhibitory activity against PI3Kα with an IC50 value in the low nanomolar range (e.g., 3.6 nM) for related thiazolo derivatives .
- Anticancer Activity : Research indicates that derivatives of thiazolo[5,4-b]pyridine exhibit selective cytotoxicity against various cancer cell lines, including glioblastoma and melanoma cells. The presence of the sulfonamide group enhances its anticancer properties by promoting apoptosis in tumor cells .
Biological Activities
The compound's biological activities can be categorized into several key areas:
- Antimicrobial Activity : Thiazole derivatives are recognized for their antimicrobial properties. The sulfonamide functionality contributes to this activity by disrupting bacterial folic acid synthesis.
- Anticancer Activity : The compound has shown promising results in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest .
- Neuroprotective Effects : Certain thiazole-containing compounds have demonstrated anticonvulsant properties, suggesting potential applications in neurological disorders .
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity |
---|---|
Thiazole Derivatives | Antimicrobial, Anticancer |
Pyridine Derivatives | Antimicrobial, Antiviral |
N-(5-Acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide | Antimicrobial |
What distinguishes this compound from other compounds is its unique combination of functional groups that may confer distinct pharmacological properties not present in similar compounds .
Case Studies
- Study on PI3K Inhibition : A study focused on the structure–activity relationship (SAR) of thiazolo derivatives indicated that modifications in the sulfonamide group significantly affected the inhibitory potency against PI3Kα .
- Cytotoxicity Evaluation : In vitro testing against various cancer cell lines revealed that compounds similar to this compound exhibited IC50 values less than those of standard treatments like doxorubicin, highlighting their potential as novel anticancer agents .
Properties
IUPAC Name |
4-acetyl-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S2/c1-13-5-6-16(20-23-18-4-3-11-22-21(18)28-20)12-19(13)24-29(26,27)17-9-7-15(8-10-17)14(2)25/h3-12,24H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLSQUWBFHFFPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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